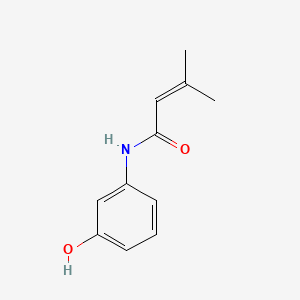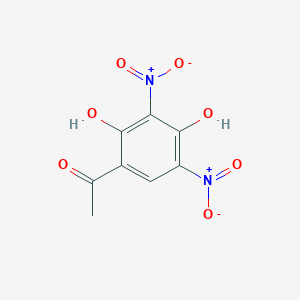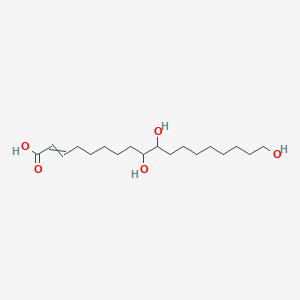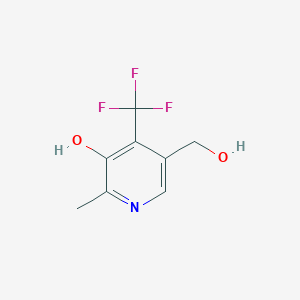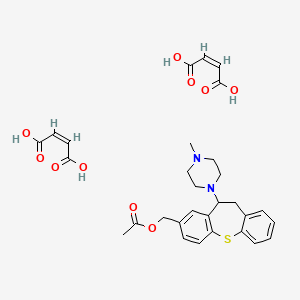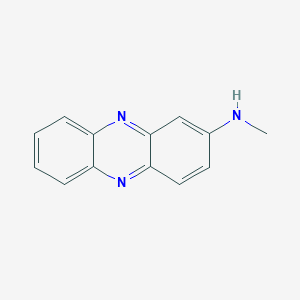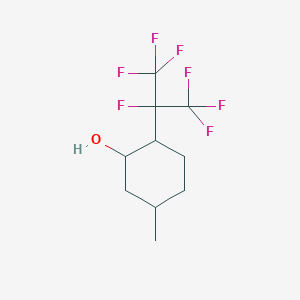
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol is a fluorinated organic compound It is characterized by the presence of a heptafluoropropyl group and a methylcyclohexanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol typically involves the reaction of 5-methylcyclohexanone with heptafluoropropane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the heptafluoropropyl group to the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexanone.
Reduction: Formation of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The fluorinated group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activities and cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but different structural features.
1,1,1,2,3,3,3-Heptafluoropropane: A gaseous halocarbon used in fire suppression systems.
Uniqueness
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol is unique due to its combination of a heptafluoropropyl group and a methylcyclohexanol structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52450-55-2 |
|---|---|
Molekularformel |
C10H13F7O |
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
2-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H13F7O/c1-5-2-3-6(7(18)4-5)8(11,9(12,13)14)10(15,16)17/h5-7,18H,2-4H2,1H3 |
InChI-Schlüssel |
RYMFLNQDHZXPER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)O)C(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


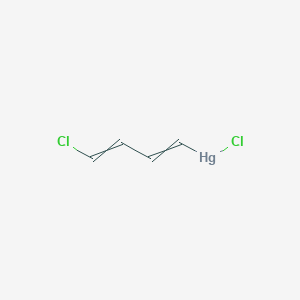
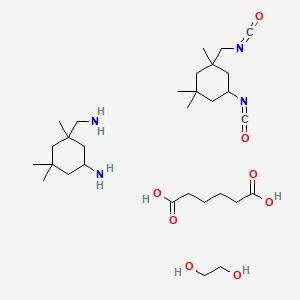

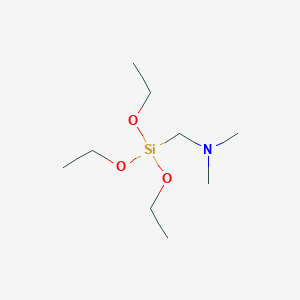
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
